molecular formula C18H18Cl2N2O4 B4586519 N'-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide

N'-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide

Cat. No.: B4586519
M. Wt: 397.2 g/mol
InChI Key: ZYXYNGLDZXQRBF-UHFFFAOYSA-N
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Description

N’-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a 2,4-dichlorophenoxy group, a butanoyl chain, and a methoxybenzohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

N’-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of herbicides and pesticides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide typically involves the following steps:

    Formation of 4-(2,4-dichlorophenoxy)butanoic acid: This intermediate is synthesized by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.

    Conversion to acid chloride: The 4-(2,4-dichlorophenoxy)butanoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Reaction with 4-methoxybenzohydrazide: The acid chloride is reacted with 4-methoxybenzohydrazide in the presence of a base such as triethylamine to yield the final product, N’-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N’-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with signaling pathways, such as those involved in inflammation or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenoxy)butanoic acid: A precursor in the synthesis of N’-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    4,4’-Dichlorobenzophenone: Another compound with dichlorophenoxy groups, used in different applications.

Uniqueness

N’-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N'-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4/c1-25-14-7-4-12(5-8-14)18(24)22-21-17(23)3-2-10-26-16-9-6-13(19)11-15(16)20/h4-9,11H,2-3,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXYNGLDZXQRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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